molecular formula C7H11NS2 B189683 4-Tert-butylthiazole-2-thiol CAS No. 2180-05-4

4-Tert-butylthiazole-2-thiol

Cat. No.: B189683
CAS No.: 2180-05-4
M. Wt: 173.3 g/mol
InChI Key: LORVDQSPQDOFQN-UHFFFAOYSA-N
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Description

4-Tert-butylthiazole-2-thiol: is a heterocyclic organic compound with the molecular formula C7H11NS2 and a molecular weight of 173.3 g/mol . It is a derivative of thiazole, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is known for its distinctive tert-butyl group attached to the thiazole ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tert-butylthiazole-2-thiol can be synthesized through various methods. One common approach involves the reaction of 2-thiazolidinethione with 4-(1,1-dimethylethyl)-4-hydroxy- . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid state .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylthiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Tert-butylthiazole-2-thiol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-tert-butylthiazole-2-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

    Thiazole: The parent compound with a simpler structure.

    2-Methylthiazole: A derivative with a methyl group instead of a tert-butyl group.

    4-Phenylthiazole: A derivative with a phenyl group attached to the thiazole ring.

Uniqueness: 4-Tert-butylthiazole-2-thiol is unique due to the presence of the bulky tert-butyl group, which affects its steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-tert-butyl-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS2/c1-7(2,3)5-4-10-6(9)8-5/h4H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORVDQSPQDOFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356436
Record name 4-tert-butylthiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2180-05-4
Record name 4-tert-butylthiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl-1,3-thiazole-2-thiol
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